REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[C:8]([OH:10])[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].C(=O)([O-])[O-].[Cs+].[Cs+].[CH3:17][O:18][CH2:19]Cl.O>C(#N)C>[OH:1][C:2]1[CH:9]=[C:8]([O:10][CH2:17][O:18][CH3:19])[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5] |f:1.2.3|
|
Name
|
|
Quantity
|
0.83 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=O)C=CC(=C1)O
|
Name
|
cesium carbonate
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0.55 mL
|
Type
|
reactant
|
Smiles
|
COCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gal (eluent: hexane/ethyl acetate=4/1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=O)C=CC(=C1)OCOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.84 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |